molecular formula C18H16 B14332779 Azulene, 2,6-dimethyl-4-phenyl CAS No. 109985-35-5

Azulene, 2,6-dimethyl-4-phenyl

Cat. No.: B14332779
CAS No.: 109985-35-5
M. Wt: 232.3 g/mol
InChI Key: BAOBEDNJHDPRDX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of azulene, 2,6-dimethyl-4-phenyl can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of pyrrolidine as a reagent and continuous steam distillation and extraction for workup has been reported as an improved and scalable synthesis method . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

Azulene, 2,6-dimethyl-4-phenyl undergoes various types of chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction. Electrophilic aromatic substitution reactions are common due to the aromatic nature of azulene. Typical reagents for these reactions include halogens, nitrating agents, and sulfonating agents . The major products formed depend on the specific reagents and conditions used. For example, nitration of azulene derivatives can yield nitro-substituted products, while halogenation can produce halogenated azulene compounds .

Scientific Research Applications

Azulene, 2,6-dimethyl-4-phenyl and its derivatives have found numerous applications in scientific research. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In biology and medicine, azulene derivatives exhibit anti-inflammatory, antiallergic, and antimicrobial properties . They are also used in the development of optoelectronic devices due to their unique electronic properties .

Comparison with Similar Compounds

Azulene, 2,6-dimethyl-4-phenyl can be compared with other azulene derivatives such as guaiazulene and chamazulene. Guaiazulene (1,4-dimethyl-7-isopropylazulene) and chamazulene (4,8-dimethyl-2-isopropylazulene) are naturally occurring compounds found in plants and mushrooms . These compounds share similar aromatic structures but differ in their substituents, which can influence their chemical reactivity and biological activities. Azulene itself is unique due to its deep blue color and dipolar nature, which is unusual for small unsaturated aromatic compounds .

Properties

CAS No.

109985-35-5

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

2,6-dimethyl-4-phenylazulene

InChI

InChI=1S/C18H16/c1-13-8-9-16-10-14(2)12-18(16)17(11-13)15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

BAOBEDNJHDPRDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C2C=C1)C)C3=CC=CC=C3

Origin of Product

United States

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